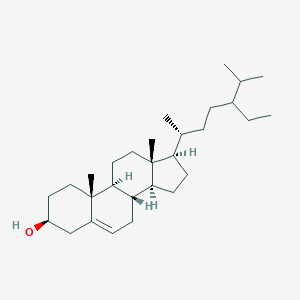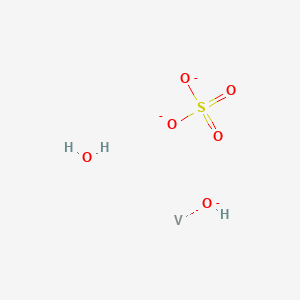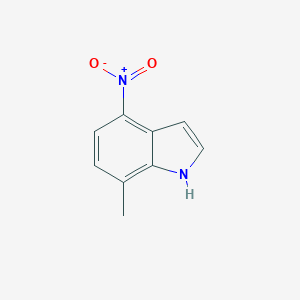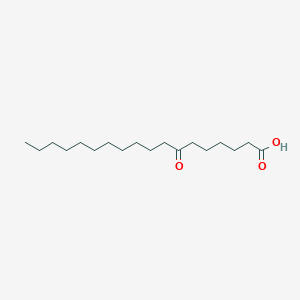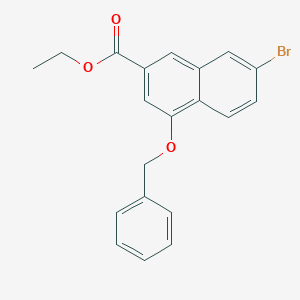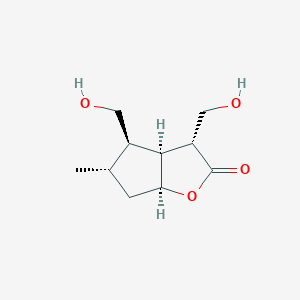![molecular formula C25H26O3 B169433 Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-30-5](/img/structure/B169433.png)
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
概要
説明
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate, also known as MPB, is a synthetic compound that belongs to the family of benzoate esters. MPB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is not fully understood. However, studies have shown that this compound exhibits its biological activity by inhibiting various enzymes and proteins, including DNA topoisomerase II, protein kinase C, and farnesyltransferase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. This compound has also been shown to exhibit antifungal and antibacterial activity against various pathogens. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and should be handled with care. This compound also has limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate. In medicinal chemistry, further studies are needed to understand the mechanism of action of this compound and to optimize its anticancer activity. In materials science, this compound can be used as a building block for the synthesis of new organic materials with unique properties. In addition, this compound can be used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Further studies are also needed to understand the toxicity and environmental impact of this compound.
科学的研究の応用
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including liquid crystals, dendrimers, and polymers. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZDBKKVVCCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


